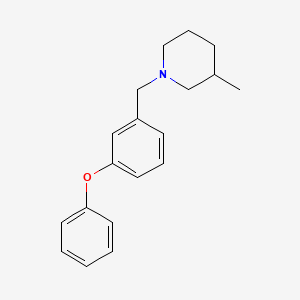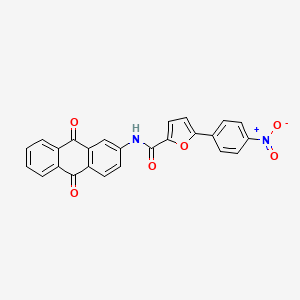![molecular formula C23H23NO B5160265 9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)
9-[4-(2-methylphenoxy)butyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(2-methylphenoxy)butyl]-9H-carbazole, also known as MBC, is a carbazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic electronics, photovoltaics, and biomedical research. MBC is a highly versatile molecule that exhibits excellent thermal stability, good solubility, and high charge mobility, making it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has also been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 9-[4-(2-methylphenoxy)butyl]-9H-carbazole can inhibit the growth of cancer cells such as breast cancer and lung cancer cells. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-[4-(2-methylphenoxy)butyl]-9H-carbazole in laboratory experiments is its high solubility in various solvents, which makes it easy to dissolve and handle. 9-[4-(2-methylphenoxy)butyl]-9H-carbazole also exhibits excellent thermal stability, which makes it ideal for use in high-temperature reactions. However, one of the limitations of using 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is its relatively high cost compared to other organic semiconductors.
Orientations Futures
There are several future directions for research on 9-[4-(2-methylphenoxy)butyl]-9H-carbazole. One area of interest is the development of new synthetic methods for 9-[4-(2-methylphenoxy)butyl]-9H-carbazole that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the potential use of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the use of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole in the development of new organic electronic devices such as OFETs and OLEDs is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole involves the reaction of 2-methylphenol with 4-bromo-1-butanol to form 4-(2-methylphenoxy)butyl bromide, which is then coupled with carbazole in the presence of a palladium catalyst to yield 9-[4-(2-methylphenoxy)butyl]-9H-carbazole. The synthesis of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been extensively studied for its potential applications in organic electronics and photovoltaics. The high charge mobility and excellent thermal stability of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole make it an ideal candidate for use as an organic semiconductor in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 9-[4-(2-methylphenoxy)butyl]-9H-carbazole has also been investigated for its potential use as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good light harvesting properties.
Propriétés
IUPAC Name |
9-[4-(2-methylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18-10-2-7-15-23(18)25-17-9-8-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h2-7,10-15H,8-9,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFDFCNVCMYSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2-Methylphenoxy)butyl]carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)